Cas no 1936496-33-1 (6-chloro-3-2-(trimethylsilyl)ethynylpyridazin-4-amine)

6-chloro-3-2-(trimethylsilyl)ethynylpyridazin-4-amine structure
1936496-33-1 structure
商品名:6-chloro-3-2-(trimethylsilyl)ethynylpyridazin-4-amine
CAS番号:1936496-33-1
MF:C9H12ClN3Si
メガワット:225.75018119812
CID:5182484
PubChem ID:131125315

6-chloro-3-2-(trimethylsilyl)ethynylpyridazin-4-amine 化学的及び物理的性質

名前と識別子

    • 4-Pyridazinamine, 6-chloro-3-[2-(trimethylsilyl)ethynyl]-
    • 6-chloro-3-2-(trimethylsilyl)ethynylpyridazin-4-amine
    • インチ: 1S/C9H12ClN3Si/c1-14(2,3)5-4-8-7(11)6-9(10)13-12-8/h6H,1-3H3,(H2,11,13)
    • InChIKey: JGNWRFGGZZTNSB-UHFFFAOYSA-N
    • ほほえんだ: C1(C#C[Si](C)(C)C)=NN=C(Cl)C=C1N

6-chloro-3-2-(trimethylsilyl)ethynylpyridazin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-214015-1.0g
6-chloro-3-[2-(trimethylsilyl)ethynyl]pyridazin-4-amine
1936496-33-1
1g
$699.0 2023-05-25
Enamine
EN300-214015-5.0g
6-chloro-3-[2-(trimethylsilyl)ethynyl]pyridazin-4-amine
1936496-33-1
5g
$2028.0 2023-05-25
Enamine
EN300-214015-10g
6-chloro-3-[2-(trimethylsilyl)ethynyl]pyridazin-4-amine
1936496-33-1 95%
10g
$3007.0 2023-09-16
Enamine
EN300-214015-0.25g
6-chloro-3-[2-(trimethylsilyl)ethynyl]pyridazin-4-amine
1936496-33-1 95%
0.25g
$347.0 2023-09-16
Enamine
EN300-214015-10.0g
6-chloro-3-[2-(trimethylsilyl)ethynyl]pyridazin-4-amine
1936496-33-1
10g
$3007.0 2023-05-25
Enamine
EN300-214015-0.5g
6-chloro-3-[2-(trimethylsilyl)ethynyl]pyridazin-4-amine
1936496-33-1 95%
0.5g
$546.0 2023-09-16
Enamine
EN300-214015-0.05g
6-chloro-3-[2-(trimethylsilyl)ethynyl]pyridazin-4-amine
1936496-33-1 95%
0.05g
$162.0 2023-09-16
Enamine
EN300-214015-0.1g
6-chloro-3-[2-(trimethylsilyl)ethynyl]pyridazin-4-amine
1936496-33-1 95%
0.1g
$241.0 2023-09-16
Enamine
EN300-214015-5g
6-chloro-3-[2-(trimethylsilyl)ethynyl]pyridazin-4-amine
1936496-33-1 95%
5g
$2028.0 2023-09-16
Enamine
EN300-214015-2.5g
6-chloro-3-[2-(trimethylsilyl)ethynyl]pyridazin-4-amine
1936496-33-1 95%
2.5g
$1370.0 2023-09-16

6-chloro-3-2-(trimethylsilyl)ethynylpyridazin-4-amine 関連文献

6-chloro-3-2-(trimethylsilyl)ethynylpyridazin-4-amineに関する追加情報

Introduction to 6-chloro-3-2-(trimethylsilyl)ethynylpyridazin-4-amine (CAS No. 1936496-33-1)

6-chloro-3-2-(trimethylsilyl)ethynylpyridazin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1936496-33-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridazine class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a chloro substituent, an ethynyl group, and a trimethylsilyl moiety in its molecular framework endows it with unique chemical properties that make it a valuable scaffold for drug discovery and development.

The molecular structure of 6-chloro-3-2-(trimethylsilyl)ethynylpyridazin-4-amine consists of a pyridazine core, which is a six-membered aromatic ring containing two nitrogen atoms. The chloro group at the 6-position introduces electrophilic characteristics, facilitating nucleophilic substitution reactions that are crucial for further functionalization. The ethynyl group at the 3-position provides a site for further derivatization, often used in the synthesis of more complex molecules. Additionally, the trimethylsilyl (TMS) group at the 2-position serves as a protecting group, enhancing stability during synthetic processes and allowing for selective deprotection when needed.

In recent years, there has been growing interest in pyridazine derivatives due to their demonstrated efficacy in various therapeutic areas. The compound 6-chloro-3-2-(trimethylsilyl)ethynylpyridazin-4-amine has been explored for its potential pharmacological properties, particularly in the context of antimicrobial and anti-inflammatory applications. Preliminary studies have indicated that this compound exhibits promising activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

The synthesis of 6-chloro-3-2-(trimethylsilyl)ethynylpyridazin-4-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro substituent typically involves halogenation reactions, while the attachment of the ethynyl group is often achieved through Sonogashira coupling reactions. The protection and deprotection of the trimethylsilyl group are critical steps that ensure the integrity of the molecule during subsequent synthetic transformations. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity in its synthesis.

One of the key advantages of using 6-chloro-3-2-(trimethylsilyl)ethynylpyridazin-4-amine as a pharmaceutical intermediate is its versatility in molecular design. The presence of multiple functional groups allows chemists to modify its structure in various ways, enabling the creation of novel derivatives with enhanced biological activity. This flexibility has made it a valuable tool in medicinal chemistry, particularly for designing molecules that target specific biological pathways.

Recent advancements in computational chemistry have also contributed to the study of 6-chloro-3-2-(trimethylsilyl)ethynylpyridazin-4-amine. Molecular modeling techniques have been used to predict its binding interactions with biological targets, providing insights into its potential mechanism of action. These computational studies have complemented experimental investigations, offering a more comprehensive understanding of its pharmacological properties.

The compound's potential applications extend beyond antimicrobial therapies. Research has suggested that it may also exhibit anti-inflammatory effects by modulating certain signaling pathways involved in inflammation. This dual functionality makes it an attractive candidate for developing dual-action therapeutics that can address multiple symptoms simultaneously.

In conclusion, 6-chloro-3-2-(trimethylsilyl)ethynylpyridazin-4-amine (CAS No. 1936496-33-1) is a structurally complex and functionally versatile compound with significant potential in pharmaceutical research. Its unique chemical properties and promising biological activities make it a valuable asset in drug discovery efforts aimed at developing novel therapeutics for various diseases.

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